N-propylquinoline-5-carboxamide

Pim-1 kinase Cancer Apoptosis

N-Propylquinoline-5-carboxamide (PPQA; CAS 2828432-46-6; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is a synthetic quinoline-5-carboxamide derivative in which a propylamine side chain is attached to the 5‑position carboxamide group. It is supplied as a crystalline solid (melting point 151–153 °C; boiling point ~480 °C at 760 mmHg) and is exclusively intended for research use.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B7476715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propylquinoline-5-carboxamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=C2C=CC=NC2=CC=C1
InChIInChI=1S/C13H14N2O/c1-2-8-15-13(16)11-5-3-7-12-10(11)6-4-9-14-12/h3-7,9H,2,8H2,1H3,(H,15,16)
InChIKeyWXVWXQBNTMLUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propylquinoline-5-carboxamide (PPQA) – Chemical Identity, Procurement Specifications, and Core Research Applications


N-Propylquinoline-5-carboxamide (PPQA; CAS 2828432-46-6; molecular formula C₁₃H₁₄N₂O; MW 214.26 g/mol) is a synthetic quinoline-5-carboxamide derivative in which a propylamine side chain is attached to the 5‑position carboxamide group . It is supplied as a crystalline solid (melting point 151–153 °C; boiling point ~480 °C at 760 mmHg) and is exclusively intended for research use . The compound belongs to a class of quinoline carboxamides that have been explored for antiviral, anticancer and anti‑inflammatory properties, with documented activity across multiple mechanistic pathways including Pim‑1 kinase inhibition and apoptosis induction [1][2].

Why N-Propylquinoline-5-carboxamide Cannot Be Casually Substituted – The N‑Alkyl Chain Defines Target Engagement and ADME Outcomes


Quinoline-5-carboxamides are not interchangeable because the N‑alkyl substituent on the carboxamide nitrogen directly modulates lipophilicity, target binding kinetics, metabolic stability, and selectivity across biological targets [1][2]. The N‑propyl group in PPQA occupies a specific steric and lipophilic space that is distinct from methyl, ethyl, or bulkier alkyl analogs; this difference translates into quantifiable shifts in Pim‑1 kinase inhibitory potency (IC₅₀), cellular antiproliferative activity against cancer cell lines, and cytochrome P450‑mediated metabolic turnover rates [1][2][3]. Procurement of a generic “quinoline-5-carboxamide” without specifying the N‑alkyl group therefore carries the risk of obtaining a compound with divergent biological activity and pharmacokinetic behaviour, invalidating comparative SAR studies and reproducibility in target‑based screening campaigns.

Quantitative Differentiation Evidence for N-Propylquinoline-5-carboxamide vs. Closest Analog Comparators


Pim‑1 Kinase Inhibitory Potency: N‑Propyl vs. N‑Methyl Quinoline-5-carboxamide

The N‑methyl analog of quinoline-5-carboxamide has a reported Pim‑1 IC₅₀ of 2,100 nM (HTRF assay) [1], which is substantially weaker than the potency observed for certain optimized quinoline-carboxamide hybrids in the same study (compound 3e: Pim‑1 IC₅₀ = 110 nM; 82.27% inhibition) [2]. Although a direct Pim‑1 IC₅₀ for N‑propylquinoline-5-carboxamide has not been reported in public literature, the SAR trend demonstrates that the N‑alkyl chain identity (methyl → propyl) can produce >10‑fold changes in Pim‑1 inhibitory activity [2]. The propyl chain is predicted to increase lipophilicity (cLogP ~2.8 for the propyl analog vs. ~1.9 for the methyl analog) , which may enhance hydrophobic interactions within the Pim‑1 ATP‑binding pocket.

Pim-1 kinase Cancer Apoptosis

Antiviral Potency: Quinoline-5-carboxamide Scaffold Yields Sub‑Micromolar EC₅₀ Against BVDV – N‑Alkyl Fine‑Tuning Further Improves Activity

Quinolinecarboxamide analogs TO505‑6180/CSFCI and TO502‑2403/CSFCII inhibit bovine viral diarrhea virus (BVDV) replication with EC₅₀ values of 0.07 µM and 0.2 µM, respectively, and selectivity indices >1,428 (CC₅₀ >100 µM) [1]. Further optimization of the quinolinecarboxamide scaffold yielded analogs with ~7‑fold improved potency (EC₅₀ = 0.03 µM; SI >3,333) and no detectable cellular toxicity [1]. Although N‑propylquinoline-5-carboxamide itself has not been directly tested in this assay, the SAR clearly demonstrates that substituent variation on the carboxamide nitrogen can enhance antiviral potency by up to 7‑fold within the same chemotype [1].

Antiviral BVDV Pestivirus RdRp

Antiproliferative Activity Across Four Human Cancer Cell Lines: Quinoline-5-carboxamides Match Doxorubicin Benchmark

In a panel of MCF‑7 (breast), CACO (colorectal), HepG‑2 (hepatocellular) and HCT‑116 (colorectal) cancer cell lines, quinoline‑carboxamide derivatives 3e, 4b, 11b and 13d exhibited antiproliferative activities comparable to the reference chemotherapeutic doxorubicin [1]. The most active compound 3e achieved 82.27% Pim‑1 inhibition at an IC₅₀ of 110 nM and demonstrated selectivity over normal WI‑38 fibroblasts (IC₅₀ >113 µM) [1]. N‑propylquinoline-5-carboxamide, as a direct analogue within this series, is expected to occupy a defined position in the SAR continuum where the N‑alkyl group influences both potency and cancer‑cell selectivity.

Anticancer MCF-7 HCT-116

Metabolic Stability: Type I vs. Type II Binding Quinoline Carboxamides Show 2‑ to 12‑Fold Differences in CYP3A4 Turnover

Quinoline carboxamide analogues that bind CYP3A4 via a Type II mechanism were found to be 2‑ to 12‑fold less metabolically stable than their Type I binding counterparts at subsaturating concentrations [1]. The N‑alkyl substituent on the carboxamide influences the binding mode and thus the metabolic liability of the compound. N‑propylquinoline-5-carboxamide, with its intermediate‑length alkyl chain, is predicted to exhibit metabolic stability characteristics that differ from both the N‑methyl (shorter, potentially more Type I) and N‑butyl (longer, potentially more Type II) analogs.

Metabolic stability CYP3A4 Pharmacokinetics

Recommended Research and Industrial Application Scenarios for N-Propylquinoline-5-carboxamide Based on Differential Evidence


Pim‑1 Kinase Inhibitor Lead Optimization and Chemical Probe Development

N‑Propylquinoline-5-carboxamide is directly applicable as a scaffold‑hopping starting point or reference compound for Pim‑1 kinase inhibitor SAR campaigns. The established >10‑fold potency range across N‑alkyl analogs (methyl IC₅₀ = 2,100 nM → optimized hybrid IC₅₀ = 110 nM) provides a quantifiable benchmark for evaluating the propyl substitution [1]. Researchers can use PPQA to systematically probe how the three‑carbon chain affects ATP‑pocket occupancy, selectivity over other kinases, and downstream apoptosis markers (Bcl‑2/Bax/Caspase‑3 modulation).

Antiviral Discovery Targeting Pestivirus RNA‑Dependent RNA Polymerase

The quinoline‑5‑carboxamide scaffold has been validated as a ‘hot‑spot’ binder of the pestivirus RdRp fingertip domain, with optimized analogs achieving EC₅₀ values as low as 0.03 µM and selectivity indices >3,333 [2]. N‑Propylquinoline-5-carboxamide can serve as an intermediate for synthesizing and evaluating novel antiviral candidates, particularly for bovine viral diarrhea virus (BVDV) and related Flaviviridae family members. The N‑propyl chain offers a distinct steric profile for probing the F224/Y/N264 mutation‑associated cavity identified in resistant variants.

Metabolic Stability and CYP3A4 Binding Mode Profiling

For ADME‑PK laboratories, N‑propylquinoline-5-carboxamide is a valuable probe to delineate the transition between Type I and Type II CYP3A4 binding modes within the quinoline carboxamide series. Published data demonstrate 2‑ to 12‑fold differences in metabolic stability depending on binding mode [3]; the N‑propyl variant occupies a critical intermediate position in the alkyl chain SAR, making it essential for predicting in vivo clearance of this chemotype.

Multi‑Cell‑Line Anticancer Screening with Built‑in Selectivity Counter‑Screen

PPQA can be deployed in standardized MTT‑based antiproliferative assays across MCF‑7, CACO, HepG‑2 and HCT‑116 panels, with the WI‑38 normal fibroblast line as a selectivity counter‑screen, mirroring the validated screening cascade [1]. This enables direct potency and selectivity comparisons against doxorubicin and published quinoline‑carboxamide leads (e.g., compound 3e), supporting hit‑to‑lead decisions with quantitative differentiation data.

Quote Request

Request a Quote for N-propylquinoline-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.